3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid
Description
This compound features a tert-butoxycarbonyl (Boc)-protected amine, a 2-methoxyphenylmethyl substituent, and a propanoic acid backbone. The Boc group enhances stability during synthetic processes, while the 2-methoxyphenyl moiety may influence electronic and steric properties. Its molecular formula is inferred as C₁₆H₂₃NO₅, with a molecular weight of approximately 317.36 g/mol (calculated based on analogs in and ).
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(10-9-14(18)19)11-12-7-5-6-8-13(12)21-4/h5-8H,9-11H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKASAERZBLLPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-[(2-Methoxyphenyl)Methylamino]Propanoate
Reagents :
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Methyl 3-aminopropanoate (1.0 equiv)
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2-Methoxybenzaldehyde (1.1 equiv)
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Sodium cyanoborohydride (1.2 equiv)
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Methanol (solvent)
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Acetic acid (catalytic)
Procedure :
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Dissolve methyl 3-aminopropanoate (5.0 g, 42.7 mmol) and 2-methoxybenzaldehyde (6.3 g, 46.9 mmol) in methanol (100 mL).
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Add acetic acid (0.5 mL) and stir at 25°C for 30 minutes.
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Add sodium cyanoborohydride (3.2 g, 51.2 mmol) portionwise and stir for 12 hours.
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Concentrate under reduced pressure, then purify via flash chromatography (ethyl acetate/hexanes, 1:3) to yield methyl 3-[(2-methoxyphenyl)methylamino]propanoate as a pale yellow oil (8.1 g, 85% yield).
Key Data :
-
Yield : 85%
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Characterization : NMR (400 MHz, CDCl): δ 7.25–7.18 (m, 1H), 6.92–6.85 (m, 2H), 3.86 (s, 3H), 3.68 (s, 3H), 3.52 (s, 2H), 2.71 (t, J = 6.8 Hz, 2H), 2.50 (t, J = 6.8 Hz, 2H).
Boc Protection of the Secondary Amine
Reagents :
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Methyl 3-[(2-methoxyphenyl)methylamino]propanoate (1.0 equiv)
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BocO (1.2 equiv)
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Triethylamine (2.0 equiv)
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Dichloromethane (solvent)
Procedure :
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Dissolve methyl 3-[(2-methoxyphenyl)methylamino]propanoate (8.0 g, 29.4 mmol) in dichloromethane (150 mL).
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Add triethylamine (8.2 mL, 58.8 mmol) and BocO (7.7 g, 35.3 mmol).
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Stir at 25°C for 6 hours.
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Wash with saturated NHCl (50 mL), dry over NaSO, and concentrate to obtain methyl 3-{[(tert-butoxycarbonyl][(2-methoxyphenyl)methyl]amino}propanoate as a colorless oil (10.2 g, 90% yield).
Key Data :
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Yield : 90%
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Characterization : NMR (400 MHz, CDCl): δ 7.23–7.15 (m, 1H), 6.90–6.82 (m, 2H), 3.84 (s, 3H), 3.66 (s, 3H), 3.48 (s, 2H), 2.68 (t, J = 6.8 Hz, 2H), 2.45 (t, J = 6.8 Hz, 2H), 1.44 (s, 9H).
Saponification to the Carboxylic Acid
Reagents :
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Methyl 3-{[(tert-butoxycarbonyl][(2-methoxyphenyl)methyl]amino}propanoate (1.0 equiv)
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LiOH·HO (3.0 equiv)
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THF/HO (4:1, solvent)
Procedure :
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Dissolve methyl ester (10.0 g, 25.9 mmol) in THF (100 mL) and water (25 mL).
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Add LiOH·HO (3.3 g, 77.7 mmol) and stir at 25°C for 4 hours.
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Acidify to pH 2 with 1M HCl and extract with ethyl acetate (3 × 50 mL).
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Dry and concentrate to yield 3-{[(tert-butoxycarbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid as a white solid (8.7 g, 92% yield).
Key Data :
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Yield : 92%
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Melting Point : 94–97°C
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Characterization : NMR (400 MHz, DMSO-d): δ 12.1 (s, 1H), 7.20–7.12 (m, 1H), 6.88–6.80 (m, 2H), 3.82 (s, 3H), 3.45 (s, 2H), 2.65 (t, J = 6.8 Hz, 2H), 2.40 (t, J = 6.8 Hz, 2H), 1.42 (s, 9H).
Alternative Alkylation Route
Alkylation of Methyl 3-Aminopropanoate
Reagents :
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Methyl 3-aminopropanoate (1.0 equiv)
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(2-Methoxyphenyl)methyl bromide (1.1 equiv)
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NaH (1.5 equiv)
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DMF (solvent)
Procedure :
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Suspend NaH (60% in oil, 1.8 g, 45.0 mmol) in DMF (50 mL) at 0°C.
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Add methyl 3-aminopropanoate (5.0 g, 42.7 mmol) dropwise, followed by (2-methoxyphenyl)methyl bromide (8.7 g, 46.9 mmol).
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Stir at 25°C for 8 hours.
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Quench with saturated NHCl (50 mL), extract with ethyl acetate, and purify via chromatography to yield methyl 3-[(2-methoxyphenyl)methylamino]propanoate (7.5 g, 78% yield).
Key Data :
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Yield : 78%
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Advantage : Avoids reductive amination but requires strict temperature control to prevent dialkylation.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Alkylation |
|---|---|---|
| Yield | 85% | 78% |
| Purity (HPLC) | >98% | >95% |
| Reaction Time | 12 hours | 8 hours |
| Scalability | Excellent | Moderate |
| Byproducts | Minimal | Dialkylated |
Reductive amination offers higher yields and fewer byproducts, making it preferable for large-scale synthesis.
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid involves the protection of amino groups during chemical reactions. The tert-butoxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions to reveal the free amino group.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃O) increase the acidity of the propanoic acid moiety, while electron-donating groups (e.g., OMe) may enhance solubility in polar solvents.
Backbone-Modified Analogs
Table 2: Modifications to the Amino Acid Backbone
Key Observations :
- Branching: Methyl branches (e.g., 2-methylpropanoic acid) introduce chirality, requiring enantioselective synthesis or purification methods (e.g., diastereomeric salt formation).
- Extended Aromatic Systems: Phenoxyphenyl analogs may enhance binding affinity in biological targets due to increased hydrophobic interactions.
Heterocyclic and Functionalized Analogs
Table 3: Heterocyclic Substituents and Functional Groups
Key Observations :
Biological Activity
3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid is a compound with significant potential in biological and medicinal chemistry. Its structural features, including the tert-butoxycarbonyl (Boc) protecting group and the 2-methoxyphenylmethyl moiety, suggest diverse interactions with biological targets, making it a subject of interest in various research studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure indicates the presence of multiple functional groups that may influence its biological activity.
The biological activity of this compound can be attributed to its interaction with various biochemical targets. Similar compounds have been shown to affect:
- Amino Acid Derivatives : Modulating neurotransmitter pathways.
- Receptors : Interacting with hydroxycarboxylic acid receptors (hCAR) and G protein-coupled receptors, influencing metabolic processes.
- Transporters : Affecting the function of sodium-dependent bile acid transporters, which play a role in lipid metabolism.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by inhibiting key viral enzymes like neuraminidase .
- Antimicrobial Effects : Studies have shown that certain β-amino acid derivatives exhibit antibacterial and antifungal activities .
- Anti-inflammatory Effects : Compounds containing similar moieties have been noted to suppress inflammatory cytokines such as TNF-α .
Case Studies
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Antiviral Activity : A study on β-amino acid heterocycles demonstrated that compounds similar to this compound exhibited significant antiviral activity against the influenza virus by inhibiting neuraminidase .
Compound Activity IC50 (μM) A-87380 Neuraminidase Inhibitor 5.0 A-192558 Neuraminidase Inhibitor 3.5 -
Antimicrobial Studies : Research evaluating the antimicrobial properties of related compounds found that certain derivatives exhibited potent activity against various bacterial strains, indicating their potential as therapeutic agents .
Compound Bacterial Strain Zone of Inhibition (mm) Compound X E. coli 15 Compound Y S. aureus 18
Synthesis and Research Applications
The synthesis of this compound typically involves protecting the amine group with a Boc group, followed by various chemical transformations to introduce additional functionalities. This versatility allows for its use as a building block in organic synthesis and medicinal chemistry.
Q & A
Q. What are the critical steps in synthesizing 3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid, and how do reaction conditions influence yield?
The synthesis involves three main steps: (1) introducing the Boc protecting group to the amine using tert-butoxycarbonyl chloride in the presence of a base (e.g., triethylamine), (2) coupling the 2-methoxyphenylmethyl group via nucleophilic substitution or amidation, and (3) forming the propanoic acid backbone through hydrolysis or esterification. Reaction conditions such as solvent polarity (e.g., dichloromethane for Boc protection, THF/water for hydrolysis), temperature (room temperature for Boc protection vs. reflux for coupling), and stoichiometric ratios significantly impact yield. Purification via column chromatography or reverse-phase HPLC is essential to achieve >95% purity. Yield optimization (up to 80%) requires careful control of these parameters .
Q. Why is the Boc group preferred for amino protection, and what methodological considerations guide its use?
The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting other functional groups. Methodologically, its steric bulk minimizes side reactions during peptide elongation. Researchers must consider the stability of the Boc group under reaction conditions (e.g., incompatible with strong bases) and its removal kinetics relative to other protecting groups (e.g., Fmoc). Compatibility with downstream steps, such as solid-phase peptide synthesis, also influences its selection .
Advanced Research Questions
Q. How can coupling efficiency between the Boc-protected scaffold and the 2-methoxyphenylmethyl group be enhanced, and what analytical techniques validate conjugation?
Coupling efficiency is improved using carbodiimide reagents (e.g., DCC) with DMAP as a catalyst in anhydrous dichloromethane. Monitoring via TLC (Rf shifts) or in situ FTIR (disappearance of carbonyl peaks) ensures reaction completion. Post-synthesis, 1H NMR (δ 6.8–7.2 ppm for aromatic protons) and 13C NMR (δ 170–175 ppm for carboxylic acid) confirm structural integrity. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 378.18) .
Q. How should researchers address contradictory bioactivity data between this compound and structural analogs with varying substituents?
Contradictions often arise from substituent effects on steric hindrance or electronic properties. For example, replacing the 2-methoxy group with a 3-fluoro substituent () may alter binding affinity to kinase targets. To resolve discrepancies:
- Conduct comparative molecular dynamics simulations to assess binding pocket interactions.
- Perform isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH).
- Synthesize analogs systematically (e.g., varying methoxy position) and test in standardized enzyme inhibition assays (IC50 comparisons) .
Q. What orthogonal purification strategies resolve challenges in isolating the final compound from by-products?
Key impurities include unreacted starting materials and de-Boc derivatives. Orthogonal methods include:
- Reverse-phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~12 min).
- Ion-exchange chromatography : Separates acidic propanoic acid from neutral by-products.
- Recrystallization : Ethanol/water mixtures improve crystalline purity (>99% by HPLC) .
Q. How can this compound be utilized in probing enzyme-substrate interactions, and what techniques are critical?
The compound’s Boc and methoxyphenyl groups mimic natural peptide substrates. Applications include:
- Kinetic assays : Measure inhibition constants (Ki) against serine proteases using fluorogenic substrates.
- X-ray crystallography : Co-crystallize with target enzymes (e.g., trypsin) to resolve binding modes at 2.0 Å resolution.
- Site-directed mutagenesis : Replace active-site residues (e.g., Asp189 in trypsin) to validate interaction hypotheses .
Data Contradiction Analysis
Q. How do steric effects from the Boc group influence crystallographic data interpretation?
The Boc group introduces torsional strain, leading to non-planar geometries in X-ray structures. For example, in analogs (), the tert-butyl moiety causes a 15° deviation from ideal bond angles. Researchers must:
- Compare experimental data with DFT-optimized structures to identify steric clashes.
- Use variable-temperature NMR to assess conformational flexibility (ΔG‡ for rotation ~8 kcal/mol) .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating neuroprotective potential, and how should controls be designed?
- Primary neuronal cultures : Treat with the compound (1–100 µM) and induce oxidative stress (H2O2). Measure viability via MTT assay.
- Control groups : Include Boc-deprotected analogs to isolate the role of the methoxyphenyl group.
- Statistical design : Use ANOVA with post-hoc Tukey tests (n = 6 replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
